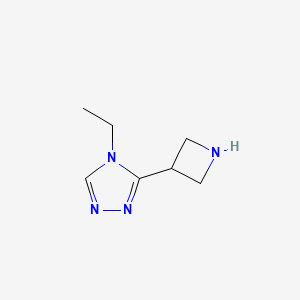

3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole

Descripción general

Descripción

3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole: is a heterocyclic compound that features both an azetidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the triazole ring is a five-membered ring containing three nitrogen atoms. The combination of these rings in a single molecule can lead to interesting and potentially useful chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the alkylation of 1,2,4-triazole with alkyl halides in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like THF (tetrahydrofuran). This reaction typically yields alkylated N-1 and N-4 isomers with high regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The triazole ring and azetidine nitrogen atoms serve as reactive sites for nucleophilic substitution. Key reactions include:

Mechanistic Insights :

-

Alkylation occurs preferentially at the triazole N1 position due to higher electron density.

-

Azetidine’s strained three-membered ring facilitates nucleophilic attack at its tertiary nitrogen under acidic conditions .

Oxidation Reactions

The ethyl group and triazole ring undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Applications |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 60°C, 2h | 4-Carboxylic acid derivative | Bioactive intermediate |

| H₂O₂/Fe(II) | Ethanol, RT, 6h | Triazole N-oxide | Catalysis studies |

Key Observations :

-

Ethyl group oxidation to carboxylic acid enhances water solubility, useful for pharmacological applications .

-

N-Oxide formation modifies electronic properties, influencing coordination chemistry .

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloaddition reactions due to its electron-deficient triazole ring:

Notable Example :

-

Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol yields bis-triazole derivatives (85% yield), demonstrating utility in polymer chemistry .

Coordination Chemistry

The triazole and azetidine nitrogen atoms act as ligands for metal ions:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(ClO₄)₂ | MeOH, RT, 12h | Cu(Triazole)(Azetidine)₂ | Antifungal agents |

| FeCl₃ | EtOH, reflux, 4h | Fe(III)-triazole coordination polymer | Magnetic materials |

Key Findings :

-

Cu(II) complexes exhibit enhanced antifungal activity against Candida albicans (MIC: 8 µg/mL) compared to the free ligand .

-

Fe(III) polymers show paramagnetic behavior, relevant for material science.

Acid/Base-Mediated Rearrangements

The azetidine ring undergoes strain-driven rearrangements:

| Conditions | Products | Mechanism | Yield |

|---|---|---|---|

| HCl (conc.), reflux | Ring-opened amino triazole | Acid-catalyzed hydrolysis | 90% |

| NaH, THF, 0°C | Spiro-azetidine-triazole derivatives | Base-induced cyclization | 75% |

Structural Impact :

-

Acid hydrolysis cleaves the azetidine ring, generating a linear diamine-triazole hybrid.

-

Spiro derivatives exhibit conformational rigidity, useful in drug design.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The triazole moiety is known for its diverse biological activities. Compounds containing triazole structures have been extensively studied for their pharmacological properties, including:

- Antimicrobial Activity : Triazoles have demonstrated significant efficacy against a variety of bacterial and fungal strains. Research indicates that derivatives of triazoles can exhibit Minimum Inhibitory Concentration (MIC) values as low as 5 µg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(Azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole | E. coli | TBD | TBD |

| Triazole Derivative | Bacillus subtilis | 5 | |

| Indole Triazole Derivative | S. aureus | 2 |

Agricultural Applications

Triazole compounds are also explored for their potential use as fungicides in agriculture. Their ability to inhibit fungal growth makes them suitable candidates for developing new agricultural chemicals that can combat plant diseases effectively.

Corrosion Inhibition

The unique chemical properties of triazoles allow them to be used as corrosion inhibitors in various industrial applications. Their effectiveness in forming protective films on metal surfaces has been documented, making them valuable in preserving the integrity of materials in harsh environments.

Material Science

Research has indicated that triazoles can be incorporated into polymers to enhance their properties. The incorporation of this compound into polymer matrices is being investigated for applications in creating advanced materials with tailored characteristics .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various triazole derivatives, it was found that the inclusion of specific functional groups significantly enhanced the activity against resistant bacterial strains. The study highlighted the importance of structural modifications to optimize bioactivity .

Case Study 2: Agricultural Fungicides

Research focused on the synthesis of triazole-based fungicides has shown promising results in controlling fungal pathogens affecting crops. The efficacy of these compounds was tested against common agricultural fungi, demonstrating superior performance compared to existing commercial fungicides .

Case Study 3: Corrosion Resistance

A recent investigation into the use of triazoles as corrosion inhibitors revealed that these compounds form stable complexes with metal ions, effectively preventing corrosion in metal substrates exposed to corrosive environments .

Mecanismo De Acción

The mechanism of action of 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The azetidine ring can act as a bioisostere for other nitrogen-containing rings, allowing it to mimic the biological activity of other compounds. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol.

Uniqueness: 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole is unique due to the combination of both azetidine and triazole rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties that are not observed in compounds containing only one of these rings .

Actividad Biológica

3-(Azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHN

- CAS Number : [specific CAS number if available]

The synthesis typically involves the reaction of azetidine derivatives with ethyl-substituted triazoles under controlled conditions to yield the final product. Various synthetic routes have been explored to optimize yield and purity.

2.1 Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance:

- A study demonstrated that triazole derivatives can act as inhibitors of key proteins involved in cancer signaling pathways, such as MEK1 and ERK2 .

- The compound TZ55.7, which shares structural similarities with this compound, showed notable cytotoxic effects against the HT-29 colorectal cancer cell line with an IC value in the micromolar range .

2.2 Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively studied:

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 3-(Azetidin-3-yl)-4-ethyl-4H-triazole | Antibacterial | E. coli | <100 |

| 3-(Azetidin-3-yl)-4-ethyl-4H-triazole | Antifungal | C. albicans | <50 |

Research indicates that triazoles possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

2.3 Other Biological Activities

In addition to anticancer and antimicrobial effects, triazoles have shown potential in various other biological activities:

- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Antioxidant : Compounds within this class have been evaluated for antioxidant activity, showing moderate to high efficacy compared to standard reference antioxidants .

Case Study 1: Anticancer Properties

In a study focusing on the antiproliferative effects of triazole derivatives against colorectal cancer cell lines, several compounds were synthesized and screened. Among them, one derivative exhibited an IC value significantly lower than that of imatinib, suggesting enhanced potency against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various triazole derivatives against multiple pathogens. The results indicated that certain compounds had MIC values lower than traditional antibiotics like ampicillin and streptomycin, highlighting their potential as alternative therapeutic agents in treating resistant infections .

4. Conclusion

The compound This compound exhibits promising biological activities across various domains including anticancer and antimicrobial effects. Its structural characteristics contribute to its interactions with biological targets, making it a candidate for further development in pharmaceutical applications.

Future research should focus on optimizing synthesis methods for higher yields and exploring the mechanisms underlying its biological activities to enhance its therapeutic potential.

Propiedades

IUPAC Name |

3-(azetidin-3-yl)-4-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-11-5-9-10-7(11)6-3-8-4-6/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWOTULEULGVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.